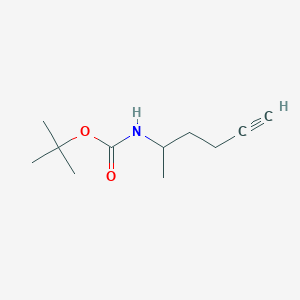![molecular formula C6H9BrClN3 B13917008 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride is a heterocyclic compound with a unique structure that includes a bromine atom and a tetrahydropyrazolo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride typically involves the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process may involve the use of solvents such as acetonitrile or dichloromethane and requires careful temperature control to ensure the selective bromination of the desired position .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or amino derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a precursor for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride involves its interaction with specific molecular targets within the cell. The bromine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins involved in key cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the bromine atom, which may result in different biological activities and reactivity.
2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological properties.
Uniqueness: 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and may contribute to its higher binding affinity towards certain molecular targets compared to its analogs .
Properties
Molecular Formula |
C6H9BrClN3 |
|---|---|
Molecular Weight |
238.51 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-6-3-5-4-8-1-2-10(5)9-6;/h3,8H,1-2,4H2;1H |
InChI Key |
OVOWRUGLIUQBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)Br)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


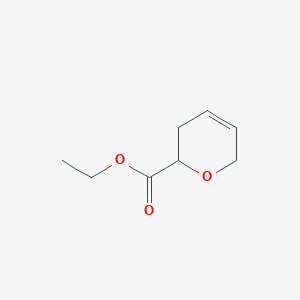
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
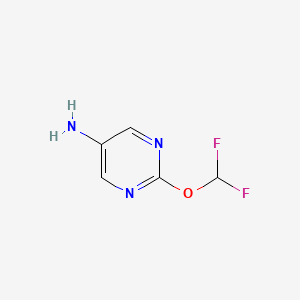


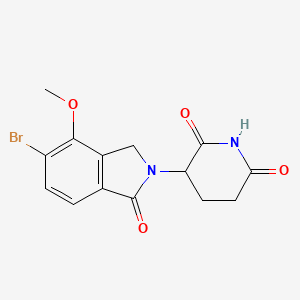
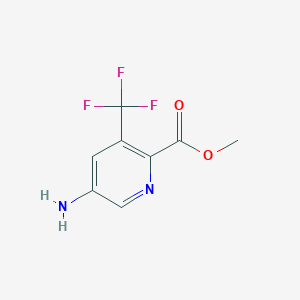
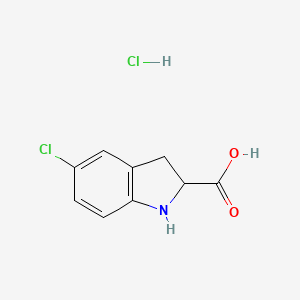
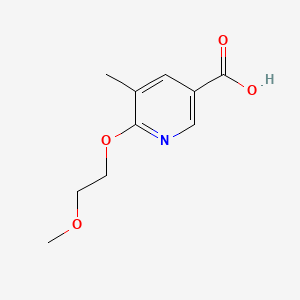
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)

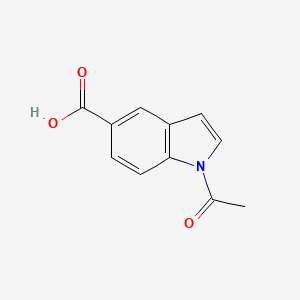
![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
